N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine
Overview
Description
N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine is an organic compound with the molecular formula C8H14N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)ethanamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-2-(1H-pyrrol-1-yl)ethanal using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the compound can yield N-ethyl-2-(1H-pyrrol-1-yl)ethanol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: N-ethyl-2-(1H-pyrrol-1-yl)ethanal.
Reduction: N-ethyl-2-(1H-pyrrol-1-yl)ethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)ethanamine: Lacks the ethyl group, leading to different chemical properties and reactivity.
N-methyl-2-(1H-pyrrol-1-yl)ethanamine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine is unique due to the presence of the ethyl group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
N-ethyl-2-pyrrol-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-9-5-8-10-6-3-4-7-10/h3-4,6-7,9H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKXJMNTQKAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304431 | |
Record name | N-ethyl-2-(1H-pyrrol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73627-29-9 | |
Record name | NSC165775 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-ethyl-2-(1H-pyrrol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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